Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate
Overview
Description
Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate is an organic compound that belongs to the class of benzodioxane derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a benzodioxane moiety, which is a bicyclic structure consisting of a benzene ring fused with a dioxane ring.
Mechanism of Action
Target of Action
Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate is a complex organic compound that has been synthesized in various studies It’s known that many 1,4-benzodioxane derivatives have a significant effect on the cardiovascular and central nervous system . They also exhibit anti-inflammatory, antibacterial, fungicidal, and other activities .
Mode of Action
It’s known that the compound can undergo various chemical reactions to form new compounds . For instance, previously synthesized ethyl 2-benzamido-4-(1,4-benzodioxan-2-yl)thiophene-3-carboxylates were cyclized to 2-aryl-3-aminothieno[2,3-d]pyrimidin-4(1H)-ones by the action of hydrazine hydrate .
Biochemical Pathways
The compound is known to be involved in the synthesis of new 1,4-benzodioxan-2-ylthienopyrimidine derivatives . These derivatives contain amino, aryl, and thione groups .
Result of Action
It’s known that the compound can be used to synthesize new 1,4-benzodioxan-2-ylthienopyrimidine derivatives . These derivatives have been tested for antihypoxic activity .
Action Environment
It’s known that the synthesis of new compounds from this compound can be influenced by factors such as temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate typically involves the reaction of 1,4-benzodioxane with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is isolated through standard workup procedures including extraction and purification by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
1,4-Benzodioxane: A simpler structure with similar pharmacological properties.
Ethyl 1,4-Benzodioxane-2-carboxylate: Another ester derivative with comparable chemical behavior.
5-(1,4-Benzodioxan-2-yl)-1,3,4-oxadiazole-2-thiol: A compound with a different heterocyclic ring but similar biological activities.
Uniqueness
Ethyl 3-(1,4-Benzodioxan-2-yl)-3-oxopropanoate is unique due to its specific ester and keto functionalities, which allow for a wide range of chemical modifications and applications. Its structure provides a versatile platform for the development of new derivatives with potential therapeutic benefits .
Properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-3-yl)-3-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-2-16-13(15)7-9(14)12-8-17-10-5-3-4-6-11(10)18-12/h3-6,12H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDFZZZPEMQLLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1COC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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